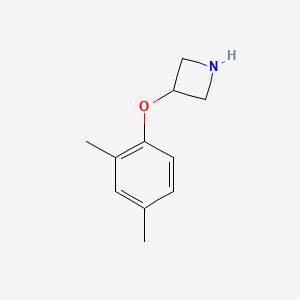

3-(2,4-Dimethylphenoxy)azetidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,4-Dimethylphenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenoxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can also yield functionalized azetidine derivatives .

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale cyclocondensation reactions in alkaline aqueous media, utilizing microwave irradiation for efficiency . The use of copper catalysts in multicomponent reactions is also common in industrial settings due to the mild conditions and high yields .

化学反应分析

Types of Reactions: 3-(2,4-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Functionalized azetidines with various substituents.

科学研究应用

3-(2,4-Dimethylphenoxy)azetidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an amino acid surrogate in peptide synthesis.

Medicine: Explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.

Industry: Utilized in the production of materials with unique properties, such as coatings and adhesives.

作用机制

The mechanism of action of 3-(2,4-Dimethylphenoxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in its four-membered ring structure. This strain-driven reactivity allows it to interact with various molecular targets, facilitating the formation of new bonds and functional groups . The compound’s unique reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties .

相似化合物的比较

Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.

Uniqueness: 3-(2,4-Dimethylphenoxy)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity under various conditions. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .

生物活性

3-(2,4-Dimethylphenoxy)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring substituted with a 2,4-dimethylphenoxy group. The strain in the azetidine ring contributes to its reactivity, allowing it to participate in various chemical transformations.

The biological activity of this compound is largely attributed to its ability to undergo ring-opening reactions. This reactivity enables interactions with various molecular targets, facilitating the formation of new bonds and functional groups essential for biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in drug development for treating infections .

- Anticancer Potential : The compound has shown promise as a candidate for anticancer agents due to its ability to interfere with cellular pathways involved in tumor growth .

- AChE Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .

Case Studies

-

In Vitro Anticancer Studies :

- A study evaluated the effects of azetidine derivatives on cancer cell lines. Results indicated that certain derivatives, including those structurally similar to this compound, exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231). The IC50 values ranged from 0.5 to 2.0 μM depending on the specific derivative used .

- Mechanistic Insights :

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| AChE Inhibition | Potential modulation of cholinergic activity |

Applications

This compound has several potential applications:

- Drug Discovery : Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Synthetic Chemistry : It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules and polymers with unique properties.

- Material Science : Its chemical properties may be utilized in producing advanced materials such as coatings and adhesives.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-dimethylphenoxy)azetidine and its intermediates?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

- Step 1 : React 2,4-dimethylphenol with ethyl 2-bromoacetate under reflux in the presence of a strong base (e.g., KOH) to form ethyl 2-(2,4-dimethylphenoxy)acetate. Harsh conditions are required due to the electron-donating methyl groups lowering phenol acidity .

- Step 2 : Convert the ester to hydrazide (3) via reflux with hydrazine hydrate.

- Step 3 : Cyclize the hydrazide with CS₂ under basic conditions to form the 1,3,4-oxadiazole-thiol intermediate (4). Filtration at pH 5–6 maximizes yield by avoiding salt formation .

- Step 4 : Functionalize the thiol group via nucleophilic substitution or coupling reactions to introduce the azetidine moiety.

Q. How do reaction conditions (pH, temperature) affect the yield of intermediates like 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol?

- Methodological Answer :

- pH Control : Filtration of the oxadiazole-thiol intermediate (4) at pH 5–6 is critical. Acidic or basic conditions reduce yield due to salt formation or solubility issues .

- Temperature : Reflux (~80–100°C) is required for cyclization steps (e.g., forming oxadiazole rings), while room temperature suffices for hydrazone formation .

- Catalysts : A few drops of glacial acetic acid accelerate hydrazone formation by activating carbonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from substituent effects or conformational dynamics:

- Substituent Effects : Methyl groups on the phenoxy ring alter electron density, shifting NMR signals. For example, para-methyl groups in N-(2,4-xylyl)azetidine lower the nitrogen lone pair ionization potential (IP) by 0.06 eV compared to N-phenyl derivatives, as shown by photoelectron spectroscopy .

- Conformational Analysis : Steric hindrance from ortho-methyl groups (e.g., N-(2,6-xylyl)azetidine) forces rotation of the azetidine ring, altering spectroscopic signatures. Compare experimental data with computational models (e.g., DFT) to validate assignments .

- Cross-Validation : Use complementary techniques (IR, ¹H/¹³C NMR, EIMS) to confirm structural consistency. For example, reports oxadiazole derivatives with distinct IR stretches (C=N at 1610–1630 cm⁻¹) and NMR signals (thiol protons at δ 13.5–14.0 ppm) .

Q. What experimental strategies are recommended to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antibacterial Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or broth microdilution. highlights compound 8m (MIC = 12.5 µg/mL) as a potent antibacterial agent .

- Enzyme Inhibition : Assess lipoxygenase (LOX) activity via spectrophotometric methods. Compound 8n in showed 78% LOX inhibition at 100 µM, suggesting anti-inflammatory potential .

- Structure-Activity Relationship (SAR) : Correlate substituents (e.g., nitro, hydroxy groups) with activity. Derivatives with electron-withdrawing groups (e.g., nitro) often enhance antibacterial potency due to increased membrane permeability .

Q. How does the azetidine ring’s conformation influence reactivity in downstream functionalization?

- Methodological Answer :

- Steric Effects : Bulky substituents on the azetidine nitrogen (e.g., 2,4-dimethylphenoxy) restrict rotation, affecting regioselectivity in reactions. For example, steric hindrance in N-(2,6-xylyl)azetidine increases the ionization potential (IP) by 0.1 eV compared to N-phenyl derivatives, altering redox behavior .

- Electronic Effects : The azetidine ring’s electron-rich nitrogen facilitates nucleophilic substitutions. However, methyl groups on the phenoxy ring reduce electrophilicity, requiring catalysts (e.g., POCl₃) for dehydrations, as seen in isonitrile synthesis .

属性

IUPAC Name |

3-(2,4-dimethylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-11(9(2)5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNUOQXUCNXUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CNC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。